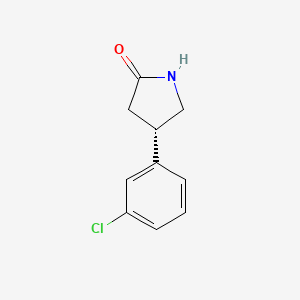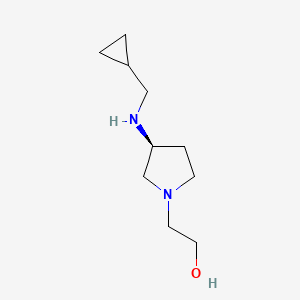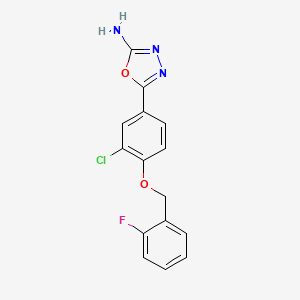
5-(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
The synthesis of 5-(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorinated phenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions, such as Suzuki-Miyaura coupling, to attach the chlorinated phenyl group to the oxadiazole ring.
Attachment of the fluorobenzyl ether moiety: This can be accomplished through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a phenolic hydroxyl group to form the ether linkage.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
5-(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, such as the development of new drugs or pharmaceuticals.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine depends on its specific application and target. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 5-(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine include other oxadiazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity or applications. Examples of similar compounds include:
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: This compound has a similar structure but lacks the fluorobenzyl ether moiety.
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine: This compound features a fluorinated phenyl group instead of the chlorinated phenyl group.
5-(3-Chloro-4-methoxyphenyl)-1,3,4-oxadiazol-2-amine: This compound has a methoxy group instead of the fluorobenzyl ether moiety.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C15H11ClFN3O2 |
|---|---|
Molecular Weight |
319.72 g/mol |
IUPAC Name |
5-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H11ClFN3O2/c16-11-7-9(14-19-20-15(18)22-14)5-6-13(11)21-8-10-3-1-2-4-12(10)17/h1-7H,8H2,(H2,18,20) |
InChI Key |
ROUVOSDUUOISIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C3=NN=C(O3)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


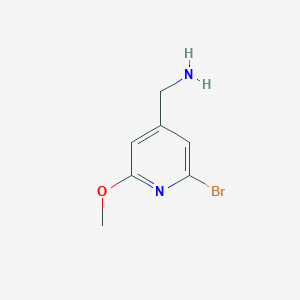
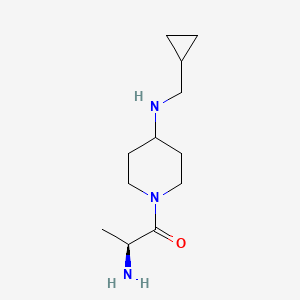
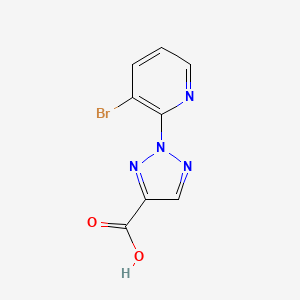
![5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one](/img/structure/B11794150.png)
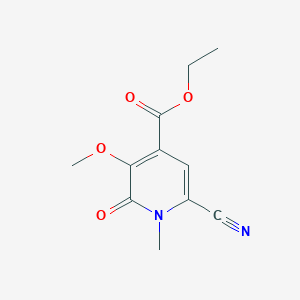
![1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8(2H,7H)-dione](/img/structure/B11794153.png)

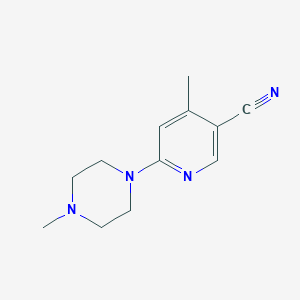
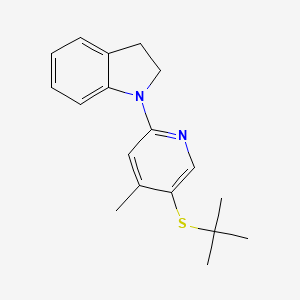
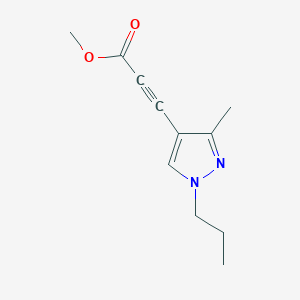

![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11794177.png)
